molecular formula C8H17NO B2932326 (1-Amino-3-methylcyclohexyl)methanol CAS No. 90226-45-2

(1-Amino-3-methylcyclohexyl)methanol

Cat. No.: B2932326
CAS No.: 90226-45-2
M. Wt: 143.23
InChI Key: YTPOIYYEEUZISJ-UHFFFAOYSA-N
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Description

(1-Amino-3-methylcyclohexyl)methanol is a chemical compound with the molecular formula C8H17NO. It is a cyclohexane derivative with an amino group and a hydroxyl group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-methylcyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of 3-methylcyclohexanone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized for cost-effectiveness and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-methylcyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methylcyclohexanone or 3-methylcyclohexanal.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

(1-Amino-3-methylcyclohexyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential biological activity and effects on cell function.

    Medicine: Investigated for potential therapeutic applications, including its effects on various biological pathways.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-Amino-3-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various cellular processes and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-1-amino-3-methylcyclohexylmethanol: A stereoisomer with similar chemical properties.

    Cyclohexanemethanol, 1-amino-3-methyl-: Another compound with a similar structure but different functional groups.

Uniqueness

Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1-amino-3-methylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-3-2-4-8(9,5-7)6-10/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPOIYYEEUZISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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